N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 3-chloro-4-methoxy-substituted aromatic core, an N-benzyl group, and a 4-ethylpiperazine moiety linked via a carbonylmethyl chain. The sulfonamide group is a hallmark of bioactive molecules, often associated with receptor binding and enzymatic inhibition. The ethylpiperazine substituent may enhance solubility and modulate pharmacokinetic properties, while the chloro and methoxy groups influence electronic and steric interactions .
Properties
Molecular Formula |
C22H28ClN3O4S |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H28ClN3O4S/c1-3-24-11-13-25(14-12-24)22(27)17-26(16-18-7-5-4-6-8-18)31(28,29)19-9-10-21(30-2)20(23)15-19/h4-10,15H,3,11-14,16-17H2,1-2H3 |
InChI Key |
NVABWQMFTGWAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide typically involves a multi-step process. The starting materials include benzyl chloride, 3-chloro-4-methoxybenzenesulfonyl chloride, and 4-ethylpiperazine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Research indicates that this compound interacts with specific biological pathways, primarily through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, making it useful for treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Therapeutic Applications
The potential therapeutic applications of N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide include:
- Cancer Treatment : The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells positions it as a candidate for cancer therapy.
- Infection Control : Its antimicrobial properties suggest potential use as an agent against resistant bacterial strains.
- Anti-inflammatory Treatments : It may be beneficial for conditions characterized by excessive inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Cancer Cell Line Studies
-
In Vitro Cytotoxicity Assays :
- Studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations.
- Mechanisms linked to apoptosis induction and cell cycle arrest were observed.
-
Comparative Efficacy :
- A study showed that the compound was more effective than standard chemotherapeutic agents in specific cancer types.
Antimicrobial Efficacy
- Activity Against Resistant Strains :
- Evaluated its activity against Methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with minimum inhibitory concentrations (MIC) lower than traditional antibiotics.
Inflammatory Disease Models
- Animal Testing :
- In models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
- Sulfonamide vs. Benzamide : The target compound’s sulfonamide group offers stronger hydrogen-bonding capacity compared to benzamide derivatives, which may improve receptor affinity .
- Piperazine vs. Morpholine : The 4-ethylpiperazine in the target compound likely provides better solubility than morpholine due to its basic nitrogen, while the ethyl group may slow metabolic degradation compared to smaller alkyl chains .
- The N-benzyl group may contribute to π-π interactions, a feature absent in simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide .
- Metabolic Considerations : Compounds with methylthio or thioether groups (e.g., ) may undergo oxidative metabolism, whereas the target compound’s ethylpiperazine and sulfonamide groups could favor renal excretion or slower hepatic processing.
Research Findings and Data
- Crystallographic Insights : Structural analogs (e.g., ) were analyzed using X-ray diffraction and SHELX software, suggesting that the target compound’s conformation may adopt similar packing patterns influenced by hydrogen bonds (e.g., sulfonamide NH→O interactions) .
- Bioactivity Trends : Sulfonamide derivatives (e.g., ) are frequently associated with antimicrobial or anti-inflammatory activity, while benzamide-pyridazine hybrids (e.g., ) may target kinases or GPCRs due to their planar heterocycles.
Biological Activity
N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing research findings.
Synthesis
The synthesis of this compound typically involves several chemical reactions, starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Piperazine Derivative : The reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine in a solvent like N,N-dimethylformamide at elevated temperatures leads to the formation of the piperazine derivative.
- Substitution and Coupling Reactions : Subsequent steps involve the chlorination and coupling with benzene sulfonamide derivatives to yield the final product with high purity and yield (approximately 99%) .
Anticonvulsant Properties
Research has indicated that compounds similar to N-benzyl derivatives exhibit notable anticonvulsant activities. For instance, studies on N-benzyl 3-methoxypropionamides demonstrated significant anticonvulsant effects in animal models, leading to further exploration of structure-activity relationships (SAR) in this class of compounds. The ED50 values for these compounds were reported to be around 79 mg/kg in mice, highlighting their potential as therapeutic agents against seizures .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A review highlighted that derivatives of benzene sulfonamide often exhibit antibacterial activity against various pathogens. For example, similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria .
Case Studies and Findings
Several case studies have focused on the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzene sulfonamide derivatives using the agar disc-diffusion method. Compounds showed varying degrees of inhibition against S. aureus and E. coli, suggesting that modifications in the side chains can enhance efficacy .
- Anticonvulsant Activity Assessment : In another study, the anticonvulsant activity of N-benzyl derivatives was assessed through oral administration in rats, yielding ED50 values significantly lower than those observed in mice, indicating a higher potency in larger mammals .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
